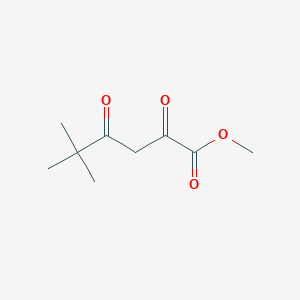

Methyl 5,5-dimethyl-2,4-dioxohexanoate

Description

Contextualizing Methyl 5,5-dimethyl-2,4-dioxohexanoate within Dioxo Ester Chemistry

This compound belongs to the class of β-ketoesters, which are characterized by a ketone functional group at the β-position relative to an ester group. More specifically, it is a β,δ-dioxo ester, possessing two ketone functionalities. The chemistry of dioxo esters is rich and varied, largely due to the presence of multiple reactive sites. These compounds can exist in equilibrium between their diketo and various enol tautomeric forms, a phenomenon that significantly influences their reactivity. The presence of the bulky tert-butyl group in this compound introduces steric hindrance that can influence the regioselectivity of its reactions.

The general structure of β-ketoesters makes them susceptible to a variety of chemical transformations. The acidic nature of the α-protons, flanked by two carbonyl groups, allows for easy formation of enolates, which are potent nucleophiles in carbon-carbon bond-forming reactions. The carbonyl groups themselves are electrophilic and can be targeted by a range of nucleophiles. This dual reactivity is the cornerstone of their utility in synthesis.

Significance of β-Diketones and Ketoesters in Synthetic Transformations

β-Diketones and β-ketoesters are foundational synthons in organic chemistry, prized for their ability to participate in a wide array of reactions to form diverse and complex molecules. nih.gov Their importance stems from the activating effect of the two carbonyl groups on the intervening methylene (B1212753) or methine protons, making them readily removable by a base to generate a stabilized enolate. This enolate is a key intermediate in many named reactions, including the Claisen condensation, which is a fundamental method for their synthesis. orgsyn.orggoogle.com

The versatility of these compounds is further demonstrated by their role in the synthesis of heterocyclic compounds. The 1,3-dicarbonyl motif is an ideal precursor for the construction of various five- and six-membered rings, such as pyrazoles, pyrimidines, and isoxazoles, through condensation reactions with dinucleophilic reagents like hydrazines, ureas, and hydroxylamines. chemicalbook.comwikipedia.org For instance, the reaction of a β-diketone with hydrazine (B178648) or its derivatives is a classic and widely used method for the preparation of pyrazole (B372694) rings. chemicalbook.comwikipedia.org

Furthermore, the ability of β-diketones and ketoesters to undergo multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all the starting materials, highlights their significance. nih.gov These reactions are highly valued for their efficiency and atom economy, allowing for the rapid assembly of complex molecular scaffolds from simple precursors. The reactivity of the dicarbonyl unit in these compounds is central to their successful application in MCRs for the synthesis of highly substituted and functionally dense molecules.

Physicochemical Properties of this compound

While specific experimental data for this compound is not widely available in public literature, its properties can be inferred from its structure and comparison with analogous compounds.

| Property | Value |

| Molecular Formula | C₉H₁₄O₄ chemicalbook.com |

| Molecular Weight | 186.21 g/mol chemicalbook.com |

| CAS Number | 42957-17-5 chemicalbook.com |

| Appearance | Expected to be a liquid or low-melting solid |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Density | Not reported |

Spectroscopic Data

Detailed spectroscopic data for this compound is not readily found in peer-reviewed literature. However, the expected spectral characteristics can be predicted based on its structure.

¹H NMR: The spectrum would be expected to show a singlet for the methyl ester protons, a singlet for the protons of the tert-butyl group, and signals for the methylene and methine protons of the dicarbonyl system, which may be complicated by keto-enol tautomerism.

¹³C NMR: The spectrum would feature signals for the two ketone carbonyl carbons, the ester carbonyl carbon, the carbons of the tert-butyl group, the methyl ester carbon, and the carbons of the hexanoate (B1226103) backbone. The positions of these signals would be influenced by the electronic environment and the tautomeric form present.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands in the carbonyl region (typically 1650-1750 cm⁻¹) corresponding to the C=O stretching vibrations of the ketone and ester functional groups. The presence of an enol form would give rise to a broad O-H stretching band and a C=C stretching vibration.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of a β-dioxo ester.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5,5-dimethyl-2,4-dioxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-9(2,3)7(11)5-6(10)8(12)13-4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POITUNMGPFESML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398561 | |

| Record name | methyl 5,5-dimethyl-2,4-dioxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42957-17-5 | |

| Record name | methyl 5,5-dimethyl-2,4-dioxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Insights for Methyl 5,5 Dimethyl 2,4 Dioxohexanoate and Its Derivatives

Classical Synthetic Approaches to Dioxohexanoates

The traditional synthesis of dioxohexanoates, including the 5,5-dimethyl substituted variant, is firmly rooted in fundamental organic reactions. These methods, while established, are continually refined to improve yields and purity.

Claisen Condensation Routes to 5,5-Dimethyl-2,4-dioxohexanoic Acid Intermediates

The cornerstone for the synthesis of the 5,5-dimethyl-2,4-dioxohexanoic acid backbone is the Claisen condensation reaction. This carbon-carbon bond-forming reaction occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base to yield a β-keto ester or a β-diketone. In the context of synthesizing 5,5-dimethyl-2,4-dioxohexanoic acid, a crossed Claisen condensation is employed.

The synthesis commences with the reaction between a methyl or ethyl ester of 3,3-dimethylbutanoic acid (also known as pivalic acid) and a dialkyl oxalate, such as dimethyl oxalate or diethyl oxalate. The reaction is facilitated by a strong base, typically a sodium alkoxide like sodium methoxide or sodium ethoxide, which corresponds to the alcohol portion of the reacting esters to prevent transesterification side reactions.

The mechanism initiates with the deprotonation of the α-carbon of the 3,3-dimethylbutanoate ester by the strong base, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the dialkyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide leaving group results in the formation of the corresponding ester of 5,5-dimethyl-2,4-dioxohexanoic acid. To obtain the free acid, a final hydrolysis step is required.

A general representation of this reaction is depicted below:

Reaction Scheme for Claisen Condensation

Where R' can be a methyl or ethyl group.

| Reactant 1 | Reactant 2 | Base | Product Intermediate |

| Methyl 3,3-dimethylbutanoate | Dimethyl oxalate | Sodium methoxide | Methyl 5,5-dimethyl-2,4-dioxohexanoate |

| Ethyl 3,3-dimethylbutanoate | Diethyl oxalate | Sodium ethoxide | Ethyl 5,5-dimethyl-2,4-dioxohexanoate |

Esterification Strategies for Methyl and Ethyl Esters of 5,5-Dimethyl-2,4-dioxohexanoic Acid

Once the 5,5-dimethyl-2,4-dioxohexanoic acid has been synthesized, it can be converted to its corresponding methyl or ethyl esters through various esterification methods.

Fischer Esterification: This is a classic and straightforward method involving the reaction of the carboxylic acid with an excess of the desired alcohol (methanol or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive the equilibrium towards the product, the water formed during the reaction is typically removed, or a large excess of the alcohol is used.

Transesterification: An alternative route to obtain different esters is through transesterification. For instance, if the ethyl ester of 5,5-dimethyl-2,4-dioxohexanoic acid is synthesized via the Claisen condensation, it can be converted to the methyl ester by reacting it with methanol in the presence of an acid or base catalyst. Recent advancements have explored the use of milder and more environmentally friendly catalysts for this transformation.

| Esterification Method | Reactants | Catalyst | Product |

| Fischer Esterification | 5,5-Dimethyl-2,4-dioxohexanoic acid, Methanol | Sulfuric Acid | This compound |

| Fischer Esterification | 5,5-Dimethyl-2,4-dioxohexanoic acid, Ethanol (B145695) | Sulfuric Acid | Ethyl 5,5-dimethyl-2,4-dioxohexanoate |

| Transesterification | Ethyl 5,5-dimethyl-2,4-dioxohexanoate, Methanol | Acid or Base | This compound |

Advanced Synthetic Techniques and Process Optimization

To meet the demands of various industries, the synthesis of this compound has been optimized for large-scale production, focusing on improving yield, efficiency, and sustainability.

Industrial Production Methods for Enhanced Yield and Efficiency

On an industrial scale, the synthesis of β-dicarbonyl compounds like this compound often relies on the principles of the Claisen condensation but with significant process optimization. Key considerations for enhancing yield and efficiency include:

Reagent Stoichiometry and Addition Order: Careful control over the molar ratios of the reactants and the base is crucial. Often, one of the esters is used in slight excess to ensure the complete conversion of the more valuable substrate. The order of addition can also influence the outcome, with the base often being added to the ester to pre-form the enolate before the addition of the second carbonyl compound.

Solvent Selection: The choice of solvent can impact the solubility of the reactants and intermediates, as well as the reaction temperature. Aprotic solvents are generally preferred to avoid interference with the strong base.

Temperature Control: The Claisen condensation is often exothermic, and maintaining a controlled temperature is essential to prevent side reactions and ensure product stability.

Work-up and Purification: Industrial processes employ efficient extraction and distillation techniques to isolate and purify the final product, minimizing waste and maximizing recovery.

Application of Continuous Flow Reactors in Dioxo Ester Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals, offering several advantages over traditional batch processing. The synthesis of β-keto esters, including this compound, has been successfully adapted to continuous flow systems.

In a typical flow setup, streams of the reactants and the base are continuously pumped and mixed in a reactor coil or a microreactor. The precise control over reaction parameters such as temperature, pressure, and residence time allows for:

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with highly reactive intermediates and exothermic reactions.

Improved Yield and Selectivity: The rapid mixing and efficient heat transfer in flow reactors can lead to higher yields and fewer byproducts compared to batch reactions.

Scalability: Scaling up production is more straightforward in a flow system by simply extending the operation time or by using parallel reactors.

Automation: Continuous flow processes are amenable to automation, allowing for consistent product quality and reduced labor costs.

Derivatization and Functionalization Reactions of this compound

The presence of multiple reactive sites, including two carbonyl groups and an active methylene (B1212753) group, makes this compound a versatile building block for the synthesis of a wide range of heterocyclic and other complex organic molecules.

One of the most common applications of β-dicarbonyl compounds is in the synthesis of five- and six-membered heterocyclic rings. For instance, the reaction of this compound with hydrazine (B178648) or its derivatives leads to the formation of pyrazoles. The reaction proceeds through a condensation reaction followed by cyclization.

Similarly, reaction with amidines, ureas, or thioureas can yield pyrimidine derivatives, which are important scaffolds in medicinal chemistry.

The active methylene group, situated between the two carbonyls, is acidic and can be readily deprotonated to form a stable enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as alkylation and acylation, allowing for further functionalization of the molecule.

Furthermore, the carbonyl groups themselves can undergo a variety of reactions. They can be reduced to alcohols, react with Grignard reagents, or participate in condensation reactions like the Knoevenagel condensation with active methylene compounds.

A notable derivatization involves the synthesis of aroylhydrazones from the methyl ester of 5,5-dimethyl-2,4-dioxohexanoic acid, which can then be used to form metal complexes.

| Reaction Type | Reagent | Product Class |

| Heterocycle Synthesis | Hydrazine | Pyrazoles |

| Heterocycle Synthesis | Amidines/Urea/Thiourea | Pyrimidines |

| Alkylation/Acylation | Alkyl/Acyl Halides | C-functionalized dioxohexanoates |

| Knoevenagel Condensation | Aldehydes/Ketones | α,β-unsaturated dicarbonyls |

| Aroylhydrazone formation | Aroylhydrazides | Aroylhydrazones |

Mechanistic Investigations of this compound Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for controlling product formation and designing new synthetic routes. Key areas of investigation include the tautomeric equilibria of its derivatives and the nature of transient intermediates in its decomposition pathways.

The acyl- and aroylhydrazones of 5,5-dimethyl-2,4-dioxohexanoic acid esters are not static structures but exist as a mixture of tautomers in solution. The primary forms involved in this equilibrium are the hydrazone (A), enehydrazine (B), and a cyclic 5-hydroxypyrazoline (or 5-oxypyrazoline) form (C) mdpi.com.

Hydrazone Form (A): This is the linear condensation product. It can exist as different stereoisomers (E/Z) around the C=N bond.

Enehydrazine Form (B): This tautomer features a C=C double bond and an N-N single bond, with the hydrogen transferred from the nitrogen to the oxygen of the C4 carbonyl group.

Cyclic 5-Hydroxypyrazoline Form (C): This form arises from the intramolecular cyclization of the hydrazone form, where the N-H proton adds to the C4 carbonyl oxygen, and the nitrogen atom attacks the C4 carbon, forming a five-membered ring.

Studies using NMR spectroscopy on the condensation product of this compound with benzoylhydrazine have shown that in solution, the compound exists as a tautomeric mixture of these three forms mdpi.com. The initial product observed is the E-hydrazone isomer, which rapidly equilibrates to form the cyclic 5-hydroxypyrazoline mdpi.com. The proportion of each tautomer can be influenced by factors such as the solvent and the nature of the substituent on the acyl group.

The table below details the observed tautomeric forms.

| Tautomeric Form | Key Structural Features | Method of Observation | Reference |

| Hydrazone | C=N double bond | NMR Spectroscopy | mdpi.com |

| Enehydrazine | C=C double bond, N-N single bond | NMR Spectroscopy | mdpi.com |

| 5-Hydroxypyrazoline | Five-membered heterocyclic ring with an OH group | NMR Spectroscopy | mdpi.com |

The thermal decomposition of 2,4-dioxo acids and their esters can proceed through the formation of highly reactive intermediates. Studies have provided evidence for the involvement of acylketenes in the decarbonylation (loss of carbon monoxide) of these compounds at high temperatures. When compounds like ethyl 5,5-dimethyl-2,4-dioxohexanoate are heated to temperatures between 170-190 °C, they lose CO to form the corresponding β-keto esters.

The proposed mechanism involves the formation of an acylketene intermediate. For instance, heating the parent 2,4-dioxo acid can lead to the formation of an acylketene, which is then trapped by water to form a β-keto acid that subsequently decarboxylates to a ketone. The formation of these ketene intermediates has been supported by GC-FTIR analysis, which detected intense IR frequencies in the characteristic region for ketenes (2120-2140 cm⁻¹) when 2,4-dioxo esters were analyzed at high temperatures.

Influence of Steric and Electronic Factors on Reaction Pathways

The synthesis of this compound, a β,δ-diketo ester, is significantly influenced by both steric and electronic factors. These factors play a crucial role in dictating the feasibility, reaction rate, and outcome of the synthetic methodologies employed, primarily those involving the acylation of a β-keto ester precursor such as Methyl pivaloylacetate. The presence of a bulky tert-butyl group at the 5-position introduces considerable steric hindrance, which can impede the approach of acylating agents. Concurrently, the electronic nature of both the substrate and the acylating agent governs the reactivity of the involved enolate and carbonyl groups.

The formation of this compound can be envisioned through the acylation of the enolate of Methyl pivaloylacetate (Methyl 4,4-dimethyl-3-oxopentanoate). This reaction is a variation of the Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic synthesis. However, the significant steric bulk of the pivaloyl group presents a substantial challenge to this transformation.

Steric Hindrance:

The tert-butyl group [(CH₃)₃C-] in Methyl pivaloylacetate creates a sterically congested environment around the α-carbon. This steric hindrance can significantly affect the rate and success of the acylation reaction. The bulky nature of this group can hinder the approach of the acylating agent to the nucleophilic α-carbon of the enolate, potentially leading to lower yields or requiring more forcing reaction conditions.

In the context of Claisen-type condensations, steric hindrance is a well-documented challenge. For instance, the synthesis of sterically hindered β-diketones often requires modified procedures, such as the use of more reactive acid chlorides in non-coordinating solvents, to overcome the steric limitations of the traditional Claisen condensation.

Electronic Effects:

The electronic properties of the substituents on both the β-keto ester and the acylating agent also play a critical role. The acidity of the α-proton in Methyl pivaloylacetate, which is a prerequisite for enolate formation, is influenced by the electron-withdrawing nature of the two adjacent carbonyl groups. The formation of the enolate is a key step, and its stability and nucleophilicity are paramount for a successful acylation.

The reactivity of the acylating agent is also governed by electronic factors. For example, using a more electrophilic acylating agent, such as an acyl chloride (e.g., Methyl oxalyl chloride), can enhance the rate of reaction with the sterically hindered enolate of Methyl pivaloylacetate. The electrophilicity of the carbonyl carbon in the acylating agent is crucial for it to be readily attacked by the nucleophilic enolate.

The interplay between steric and electronic effects can be summarized in the following table:

| Factor | Influence on the Acylation of Methyl Pivaloylacetate |

| Steric Hindrance | The bulky tert-butyl group can impede the approach of the acylating agent, potentially lowering reaction rates and yields. |

| Electronic Effects (Substrate) | The two carbonyl groups increase the acidity of the α-proton, facilitating enolate formation. |

| Electronic Effects (Acylating Agent) | A more electrophilic acylating agent (e.g., acyl chloride) can increase the reaction rate. Electron-withdrawing groups on the acylating agent enhance its reactivity. |

Mechanistic Considerations:

The acylation of the enolate of Methyl pivaloylacetate likely proceeds through a nucleophilic acyl substitution mechanism. The key steps involve:

Enolate Formation: A suitable base deprotonates the α-carbon of Methyl pivaloylacetate to form a resonance-stabilized enolate. The choice of base is critical to ensure sufficient enolate formation without promoting side reactions.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the acylating agent (e.g., Methyl oxalyl chloride).

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Elimination of Leaving Group: The tetrahedral intermediate collapses, eliminating a leaving group (e.g., chloride) to yield the final product, this compound.

The steric bulk of the tert-butyl group can influence the conformation of the transition state during the nucleophilic attack, potentially raising the activation energy of this step.

Hypothetical Reaction Data:

| Entry | Acylating Agent | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |

| 1 | Methyl oxalyl chloride | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 0 to 25 | 65 |

| 2 | Methyl oxalyl chloride | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 to 0 | 75 |

| 3 | Dimethyl oxalate | Sodium methoxide (NaOMe) | Methanol | 50 | 40 |

| 4 | Methyl cyanoformate | Potassium tert-butoxide (t-BuOK) | tert-Butanol | 25 | 70 |

This hypothetical data suggests that stronger, non-nucleophilic bases like LDA at low temperatures could favor the formation of the desired product by promoting rapid and complete enolate formation while minimizing side reactions. The use of a more reactive acylating agent like methyl oxalyl chloride is also shown to be beneficial. In contrast, a less reactive acylating agent like dimethyl oxalate with a nucleophilic base like sodium methoxide might lead to lower yields due to both steric hindrance and potential side reactions like transesterification.

Coordination Chemistry of Methyl 5,5 Dimethyl 2,4 Dioxohexanoate Derived Ligands

Ligand Design and Chelation Properties of Acyl- and Aroylhydrazones

The derivatization of Methyl 5,5-dimethyl-2,4-dioxohexanoate into acyl- and aroylhydrazones yields versatile ligands with multiple coordination sites. The inherent structural features of these derivatives, particularly the presence of both a β-diketone moiety and a hydrazone fragment, allow for diverse chelation behaviors.

Mono- and Bidentate Ligand Architectures Derived from 5,5-Dimethyl-2,4-dioxohexanoic Acid Esters

Acyl- and aroylhydrazones derived from 5,5-dimethyl-2,4-dioxohexanoic acid esters, such as the methyl or ethyl esters, are capable of forming various ligand architectures. These derivatives of acylhydrazones of 1,3-dicarbonyl compounds, including ketoesters, have proven to be promising for investigating prototropic, ring–chain, and ring–ring equilibria. researchgate.net The condensation reaction between the β-dicarbonyl compound and an acyl- or aroylhydrazine results in a ligand that can exhibit different tautomeric forms. mdpi.com This flexibility allows them to act as either neutral or anionic ligands.

In their neutral form, these hydrazones can coordinate to a metal center in a monodentate fashion, typically through the carbonyl oxygen or the azomethine nitrogen. However, upon deprotonation, they readily act as bidentate ligands. The deprotonated enolic oxygen of the β-diketone fragment and the azomethine nitrogen atom can coordinate to a metal ion, forming a stable six-membered chelate ring. This bidentate O,N-coordination is a common feature in the metal complexes of these ligands. mdpi.com

Role of β-Diketone Fragments in Ligand Coordination

The β-diketone fragment is a crucial component in directing the coordination behavior of these ligands. β-Diketones are well-known for their ability to form stable chelate rings with metal ions upon deprotonation of the enolic proton. researchgate.net This results in a six-membered ring involving the metal center and the two oxygen atoms of the β-diketone. In the case of the acyl- and aroylhydrazone derivatives of this compound, the β-diketone moiety provides one of the key coordination sites. The coordination typically involves one of the carbonyl oxygens of the original β-diketone structure, which, after condensation and tautomerization, becomes part of a larger conjugated system. The presence of the bulky 5,5-dimethyl group (tert-butyl group) can also influence the steric environment around the metal center, potentially affecting the geometry and stability of the resulting complex.

Synthesis and Characterization of Transition Metal Complexes

The rich coordination chemistry of acyl- and aroylhydrazones derived from this compound has led to the synthesis of a variety of transition metal complexes. The characterization of these complexes provides valuable insights into their structure and bonding.

Copper(II) Complexes with Hydrazone Derivatives of this compound

Complexes of copper(II) with aroylhydrazones of the methyl ester of 5,5-dimethyl-2,4-dioxohexanoic acid have been synthesized and studied. sciencepublishinggroup.com The interaction of alcoholic solutions of these ligands with an aqueous ammonia (B1221849) solution of copper(II) acetate (B1210297) leads to the formation of green, fine-crystalline copper(II) complexes. sciencepublishinggroup.com These complexes have been investigated using Electron Spin Resonance (ESR) spectroscopy to understand their electronic and geometric structures. sciencepublishinggroup.com For instance, the ESR parameters for a complex with a cyclopentanone (B42830) ring in the β-diketone fragment differ from those with a cyclohexane (B81311) ring, indicating the influence of the substituent on the electronic environment of the copper(II) ion. sciencepublishinggroup.com Generally, copper(II) complexes with hydrazone ligands often exhibit a general formula of Cu(L)₂ and coordinate in an O,N-bidentate fashion. mdpi.com

Table 1: ESR Spectroscopy Data for Selected Copper(II) Complexes

| Complex | g-value | a(Cu) (Oe) | a(N) (Oe) | α² |

| CuL¹·NH₃ (with cyclopentanone ring) | 2.099 | 89.53 | 12.81 | 0.82 |

| CuL⁴·NH₃ (with cyclohexane ring) | 2.101 | 87.48 | 13.02 | 0.82 |

Data sourced from a study on copper(II) complexes with acyl- and aroylhydrazones of the methyl ester of 5,5-dimethyl-2,4-dioxohexanoic acid. sciencepublishinggroup.com

Nickel(II) Complexes with Hydrazone Derivatives of 5,5-Dimethyl-2,4-dioxohexanoic Acid Esters

Nickel(II) complexes with the products of condensation of ethyl 5,5-dimethyl-2,4-dioxohexanoate with aromatic acid hydrazides have been synthesized. researchgate.net These complexes, with the general formula NiL·NH₃, are typically red, crystalline solids. researchgate.netresearchgate.net They are generally diamagnetic, readily soluble in solvents like chloroform (B151607) and benzene, and sparingly soluble in ethanol (B145695) and water. researchgate.net

Spectroscopic studies, including IR and ¹H NMR, along with X-ray diffraction for some derivatives, have been used to elucidate their structures. researchgate.netresearchgate.net The IR spectra show characteristic bands for the coordinated ammonia molecule and the ester C=O group. researchgate.net ¹H NMR data and the diamagnetic nature of these complexes suggest a square-planar geometry. researchgate.netresearchgate.net In these complexes, the doubly deprotonated ligand is coordinated to the nickel atom via two oxygen atoms and the nitrogen atom of the hydrazone fragment. researchgate.net

Table 2: Selected Bond Lengths for a Nickel(II) Complex with an Aroyl Hydrazone of Ethyl 5,5-dimethyl-2,4-dioxohexanoate

| Bond | Bond Length (Å) |

| Ni–O(1) | 1.851(2) |

| Ni–O(2) | 1.834(2) |

| Ni–N(3) | 1.934(3) |

Data from the crystal structure of a nickel(II) complex with an aroyl hydrazone of the ethyl ester of 5,5-dimethyl-2,4-dioxohexane acid. researchgate.net

Zinc(II) Complexes and their Coordination Characteristics

While specific studies on zinc(II) complexes with hydrazone derivatives of this compound are not extensively documented in the provided results, the general coordination characteristics of zinc(II) with similar hydrazone ligands can be inferred. Zinc(II) complexes with aromatic hydrazone ligands have been synthesized and characterized. asianpubs.orgresearchgate.net Typically, these complexes have a 1:2 metal-to-ligand molecular ratio, with the hydrazone ligands coordinating to the Zn²⁺ ion. asianpubs.org A tetrahedral geometry around the zinc metal center is commonly proposed for these complexes. asianpubs.org Coordination often occurs through the carbonyl oxygen and the deprotonated oxygen of a salicyl ring present in the ligand structure. asianpubs.org

The synthesis of zinc(II) complexes with hydrazone ligands can be achieved through straightforward reaction pathways, often resulting in high yields. nih.gov These complexes are of interest due to their potential applications, for instance, in sonodynamic therapy. nih.gov

Exploration of Other 3d Metal Complexes

Ligands derived from β-dicarbonyl compounds like this compound are known to form stable complexes with a variety of 3d transition metals beyond copper, including manganese (Mn), iron (Fe), cobalt (Co), and nickel (Ni). The deprotonated ligand acts as a bidentate chelator, binding to the metal ion through its two oxygen atoms to form a stable six-membered ring.

The stoichiometry of these complexes is typically M(L)₂, M(L)₃, or M₂(L)₄, depending on the metal's preferred coordination number and oxidation state. For instance, trivalent metals like Fe(III) and Cr(III) commonly form octahedral complexes with the formula M(L)₃. Divalent metals such as Mn(II), Co(II), and Ni(II) often form M(L)₂ complexes, which may also include additional solvent molecules (e.g., water, pyridine) to satisfy the metal's coordination sphere, leading to octahedral geometries. mdpi.com

The synthesis of these complexes generally involves the reaction of a suitable metal salt with the β-dicarbonyl ligand in the presence of a base to facilitate deprotonation of the ligand. The specific 3d metal ion influences the resulting complex's electronic properties, magnetic behavior, and reactivity. For example, high-spin Co(II) complexes are often paramagnetic, while Ni(II) can form either paramagnetic octahedral or diamagnetic square planar complexes depending on the ligand field. rsc.org

Electronic and Geometric Structure of Metal Complexes

The electronic and geometric structures of metal complexes containing ligands derived from this compound are dictated by the d-electron configuration of the metal ion and the nature of the metal-ligand bonding.

Analysis of Antiferromagnetic Exchange Interactions in Copper(II) Complexes

Copper(II) has a d⁹ electronic configuration, possessing one unpaired electron. When two Cu(II) ions are brought into proximity within a dinuclear or polynuclear complex, their magnetic moments can interact. This interaction, or magnetic exchange, can be either ferromagnetic (spins align parallel) or antiferromagnetic (spins align antiparallel).

For dinuclear Cu(II) complexes bridged by ligands, antiferromagnetic coupling is a common phenomenon. nih.gov This coupling leads to a total spin state of S=0 (diamagnetic) in the ground state, with a thermally accessible S=1 (paramagnetic) excited state. The strength of this interaction is quantified by the magnetic exchange parameter, J. A negative J value signifies antiferromagnetic coupling, and its magnitude indicates the strength of the interaction. rsc.org

In complexes with ligands similar to the derivative of this compound, the bridging pathway between the copper centers is crucial. For example, in oxalato-bridged or phenoxide-bridged systems, the geometry of the bridge significantly affects the overlap between the magnetic orbitals of the Cu(II) ions. mdpi.com A larger bridging angle and a planar arrangement of the bridging atoms generally facilitate stronger antiferromagnetic coupling. nih.govnih.gov

Table 1: Magnetic Exchange in Representative Dinuclear Copper(II) Complexes

| Complex Type | Bridging Ligand | J (cm⁻¹) | Magnetic Behavior | Reference |

|---|---|---|---|---|

| Schiff-base Complex | Phenoxide/Azide | -177 to -278 | Strong Antiferromagnetic | nih.gov |

| Carboxylate Complex | 2-Thiophene carboxylate | -28 | Antiferromagnetic | rsc.org |

Determination of Coordination Geometries (e.g., Planar Square, Partially Elongated Octahedron)

The coordination geometry around a metal center is determined by factors such as the metal's size, oxidation state, d-electron count, and the steric and electronic properties of the ligands. For Cu(II) complexes, the most common geometries are square planar and octahedral. nih.gov Due to the d⁹ configuration, octahedral Cu(II) complexes are susceptible to Jahn-Teller distortion, which results in an elongated tetragonal (partially elongated octahedron) or, less commonly, a compressed geometry. libretexts.org

In a typical square planar complex, the copper ion is coordinated to four donor atoms from the ligands in a single plane. For a hypothetical bis(methyl 5,5-dimethyl-2,4-dioxo-hexanoato)copper(II) complex, [Cu(L)₂], a square planar geometry would be expected.

If the complex coordinates additional ligands, such as water or other solvent molecules, an octahedral geometry can be adopted. For example, [Cu(L)₂(H₂O)₂] would likely exhibit an axially elongated octahedral geometry, with the two water molecules occupying the longer axial positions. nih.gov Five-coordinate geometries, such as square pyramidal or trigonal bipyramidal, are also possible, particularly with bulky ligands or in the presence of specific counter-ions. nih.gov

Table 2: Common Coordination Geometries for 3d Metal Ions

| Metal Ion | d-electron Count | Typical Geometries | Example Type |

|---|---|---|---|

| Cr(III) | d³ | Octahedral | [Cr(L)₃] |

| Mn(II) | d⁵ (high spin) | Octahedral, Tetrahedral | [Mn(L)₂(H₂O)₂] |

| Fe(III) | d⁵ (high spin) | Octahedral, Tetrahedral | [Fe(L)₃] |

| Co(II) | d⁷ (high spin) | Octahedral, Tetrahedral | [Co(L)₂(H₂O)₂] |

| Ni(II) | d⁸ | Octahedral, Square Planar | [Ni(L)₂] or [Ni(L)₂(H₂O)₂] |

Impact of Ligand Substituents on Complex Stability and Electronic Properties

The stability and electronic properties of metal complexes can be fine-tuned by modifying the chemical structure of the ligand. In the case of a ligand derived from this compound, the key points for substitution would be on the main carbon backbone or by changing the ester group.

Complex Stability: The stability of a metal complex is influenced by several factors, including the chelate effect and the nature of the ligand's substituents. nih.gov

Electron-donating groups (EDGs) increase the electron density on the coordinating oxygen atoms, making the ligand a stronger base (better σ-donor). This generally leads to the formation of more stable metal complexes.

Electron-withdrawing groups (EWGs) decrease the basicity of the ligand, which can lead to less stable complexes. nih.gov

Steric hindrance , caused by bulky substituents near the coordination site, can destabilize a complex by forcing non-ideal bond angles and distances. The tert-butyl group (from the 5,5-dimethyl structure) in the title compound is sterically demanding and would influence the packing of ligands around the metal center.

Electronic Properties: Substituents on the ligand backbone can systematically alter the electronic properties of the complex by modifying the ligand field strength.

EDGs generally decrease the energy of the ligand's molecular orbitals. In certain systems, this can lead to a weaker ligand field.

EWGs lower the energy of the ligand's orbitals, which can enhance π-backbonding from the metal to the ligand in applicable cases, thereby increasing the ligand field splitting energy (Δ). nih.gov This can affect the complex's color (UV-Vis absorption spectrum) and magnetic properties (e.g., spin-crossover behavior in Fe(II) complexes). nih.gov

Spectroscopic Characterization and Advanced Structural Analysis of Methyl 5,5 Dimethyl 2,4 Dioxohexanoate and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for the structural analysis of Methyl 5,5-dimethyl-2,4-dioxohexanoate, particularly in studying its tautomeric forms and interactions with metal ions.

This compound, a β-ketoester, exists in a dynamic equilibrium between its keto and enol tautomers. thermofisher.com This keto-enol tautomerism is a slow process on the NMR timescale, which allows for the distinct observation and quantification of both forms in the ¹H NMR spectrum. thermofisher.comasu.edunih.gov The enol form is stabilized by the formation of a strong intramolecular hydrogen bond, which gives rise to a characteristic downfield signal for the enolic proton. researchgate.net

The equilibrium is influenced by factors such as the solvent, with solvent polarity potentially shifting the balance between the more polar keto form and the less polar, hydrogen-bonded enol form. asu.educdnsciencepub.com In many β-dicarbonyl compounds, the keto form is favored in polar solvents. asu.edu The ¹H NMR spectrum provides unambiguous signals for the protons in each tautomer, allowing for the calculation of the equilibrium constant (Keq). thermofisher.com

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for Tautomers of this compound Predicted values are based on typical shifts for similar structural motifs. pitt.educarlroth.comsigmaaldrich.compaulussegroup.com

| Proton Assignment | Keto Form (δ, ppm) | Enol Form (δ, ppm) | Multiplicity |

| C(CH₃)₃ (tert-Butyl) | ~1.2 | ~1.2 | Singlet |

| CH₂ | ~3.8 | ~5.6 | Singlet |

| OCH₃ (Ester) | ~3.7 | ~3.7 | Singlet |

| Enolic OH | - | ~12-14 | Singlet (broad) |

¹³C NMR spectroscopy is instrumental in confirming the carbon framework of this compound. Each carbon atom in a unique electronic environment produces a distinct signal, making it possible to verify the presence of the key functional groups. libretexts.orglibretexts.org

The spectrum is expected to show characteristic downfield resonances for the two carbonyl carbons (C2 and C4) and the ester carbonyl carbon. The chemical shifts for carbonyl carbons in ketones are typically found in the 205-220 ppm range, while those in esters appear between 170-185 ppm. libretexts.orglibretexts.orgslideshare.net The positions of the signals for the aliphatic carbons, such as the tert-butyl group, the methylene (B1212753) group, and the methoxy (B1213986) group, further corroborate the compound's structure. slideshare.netorganicchemistrydata.orgcdnsciencepub.com The electronegativity of adjacent oxygen atoms causes a downfield shift in the attached carbon signals. libretexts.orglibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for analogous structures. libretexts.orglibretexts.orgslideshare.net

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O (Ketone, C4) | 200 - 210 |

| C =O (Ketone, C2) | 190 - 200 |

| C =O (Ester) | 165 - 175 |

| OC H₃ (Ester) | 50 - 55 |

| C (CH₃)₃ | 40 - 50 |

| C H₂ | 35 - 45 |

| C(C H₃)₃ | 25 - 30 |

The enolate form of this compound acts as an effective bidentate chelating ligand for various metal ions. ijrbat.inresearchgate.net The formation of metal complexes can be monitored by NMR spectroscopy, as the coordination of the ligand to a metal center alters the electronic environment of the nearby nuclei, leading to significant changes in their chemical shifts. muni.cz

Upon complexation, the signals of protons and carbons near the coordination site (the oxygen atoms of the dicarbonyl moiety) typically experience shifts. These changes serve as direct evidence of the ligand-metal interaction. The magnitude and direction of these shifts can provide valuable information about the structure of the resulting complex and the nature of the metal-ligand bond. muni.cziosrjournals.org

Electron Spin Resonance (ESR) Spectroscopy

ESR, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for studying species with unpaired electrons. It is particularly useful for investigating the paramagnetic metal complexes of this compound.

ESR spectroscopy provides direct insight into the electronic and geometric structure of paramagnetic metal centers, such as Copper(II) (Cu(II)), which has a d⁹ electron configuration. mdpi.comresearchgate.net When this compound acts as a ligand, it coordinates to the metal ion, creating a specific geometry. For Cu(II) complexes with related ligands, a flat-square structure of the coordinating node is often formed. buxdu.uz

The ESR spectrum is characterized by the g-tensor, which reflects the interaction of the unpaired electron's spin with the external magnetic field. The principal values of the g-tensor (gx, gy, gz) are sensitive to the local symmetry around the metal ion. researchgate.netresearchgate.net For instance, an axial spectrum (gₓ = gᵧ ≠ g_z) suggests a tetragonal geometry, such as an elongated or compressed octahedron or a square pyramid. researchgate.netethz.ch The analysis of these parameters allows for the determination of the ground electronic state of the metal ion, providing a detailed picture of the electronic construction of the complex. mdpi.comresearchgate.net

For Cu(II) complexes, the EPR spectrum often displays hyperfine splitting due to the interaction of the unpaired electron with the copper nucleus (I=3/2), resulting in a characteristic four-line pattern in solution. buxdu.uzethz.ch In frozen solutions or powders, anisotropic spectra are observed, allowing for the determination of the principal components of the g-tensor (g|| and g⊥) and the hyperfine coupling tensor (A|| and A⊥). ethz.ch

These parameters are diagnostic of the coordination environment. For many Cu(II) complexes with a square planar or elongated octahedral geometry, the unpaired electron resides in the d(x²-y²) orbital, which leads to a relationship where g|| > g⊥ > 2.0023. researchgate.netresearchgate.net Studies on Cu(II) complexes with derivatives of this compound have shown isotropic ESR spectra in solution, characteristic of mononuclear copper(II) complexes with a flat-square coordination geometry. buxdu.uz

Table 3: Representative ESR Spectral Parameters for Cu(II) Complexes with Aroylhydrazone Derivatives of Methyl 5,5-dimethyl-2,4-dioxohexanoic Acid in Toluene Solution buxdu.uz

| Complex | g_iso | a_Cu (Oe) |

| Complex 1 | 2.112 | 80.4 |

| Complex 2 | 2.114 | 79.2 |

| Complex 3 | 2.114 | 79.5 |

| Complex 4 | 2.115 | 78.6 |

| Complex 5 | 2.113 | 79.8 |

g_iso is the isotropic g-factor; a_Cu is the isotropic hyperfine coupling constant for the copper nucleus.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental tool for the structural elucidation of this compound, both as a free ligand and within metal complexes. It provides critical insights into the molecule's vibrational modes and the electronic rearrangements that occur upon coordination.

This compound, as a β-diketone, can exist in equilibrium between diketo and enol tautomeric forms. acs.org The enol form is often stabilized by a strong intramolecular hydrogen bond and conjugation. acs.org IR spectroscopy is highly effective at identifying which form is present or dominant.

The diketo form is characterized by two distinct carbonyl (C=O) stretching vibrations, typically found in the 1687–1790 cm⁻¹ range. nih.gov The enol tautomer, however, displays a different spectral pattern. The C=O stretching frequency is lowered due to conjugation and intramolecular hydrogen bonding, appearing in the 1580–1700 cm⁻¹ region. nih.gov The broad O-H stretching vibration of the enol group is also a key indicator, often observed as a very broad band in the 3200-2500 cm⁻¹ region, which is characteristic of strong intramolecular hydrogen bonding. oup.com Advanced techniques like 2D IR spectroscopy can further probe the anharmonic nature of the shared proton's potential energy surface and the dynamics of hydrogen bonding. oup.com

Table 1: General Characteristic IR Frequencies for β-Diketone Tautomers This table presents generalized data for the β-diketone class of compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Tautomer |

|---|---|---|---|

| C=O | Stretching | 1687 - 1790 | Diketo |

| C=O (Conjugated) | Stretching | 1580 - 1700 | Enol |

| C=C (Conjugated) | Stretching | ~1540 - 1640 | Enol |

When this compound acts as a ligand to form a metal complex, its IR spectrum undergoes significant and predictable changes. The deprotonation of the enol form and subsequent coordination of the two oxygen atoms to a metal center in a bidentate chelate fashion is the most common coordination mode. researchgate.netprochemonline.com

The most telling evidence of complexation in the IR spectrum is the disappearance of the broad O-H stretch and the shifts in the carbonyl region. The C=O and C=C stretching vibrations of the free ligand are replaced by new bands associated with the delocalized π-system of the chelate ring. Research on copper(II) complexes with acyl- and aroylhydrazones of the methyl ester of 5,5-dimethyl-2,4-dioxohexanoic acid has shown that complex formation involves a significant long-wave (lower frequency) shift of the C=O absorption band. ias.ac.in This shift indicates the coordination of the metal to the oxygen atom of the deprotonated enol form, leading to the formation of a stable five- or six-membered chelate ring. ias.ac.in The appearance of new bands at lower frequencies (typically below 600 cm⁻¹), which are absent in the free ligand, can often be assigned to metal-oxygen (M-O) stretching vibrations, providing direct evidence of coordination. tandfonline.com

X-ray Diffraction (XRD) Analysis

X-ray diffraction provides the most definitive structural information for crystalline materials, offering precise data on the spatial arrangement of atoms within the crystal lattice.

Single-crystal X-ray crystallography is the premier technique for determining the absolute structure of metal complexes of this compound. plos.org This method involves irradiating a single, high-quality crystal of the complex with an X-ray beam and analyzing the resulting diffraction pattern. The data allows for the calculation of the electron density distribution within the crystal, from which the positions of individual atoms can be determined with high precision. chromforum.org

Furthermore, XRD elucidates the packing of molecules in the crystal lattice, revealing intermolecular forces that create a supramolecular architecture. These can include hydrogen bonds (e.g., involving solvent molecules of crystallization), van der Waals forces, and π–π stacking interactions between aromatic rings if present in a derivative. acs.orgtandfonline.com This information is vital for understanding the material's bulk properties.

Table 2: Example of Crystallographic Data Obtainable from Single-Crystal XRD This table is a hypothetical representation of data for a generic metal complex of this compound, denoted as M(L)₂.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The crystal system (e.g., Monoclinic) | Monoclinic |

| Space Group | The symmetry group of the crystal | P2₁/c |

| M-O1 Bond Length | Distance between metal and first coordinating oxygen | 1.95(2) Å |

| M-O2 Bond Length | Distance between metal and second coordinating oxygen | 1.96(3) Å |

| O1-M-O2 Angle | The "bite angle" of the chelating ligand | 92.5(1)° |

Advanced Chromatographic and Mass Spectrometric Techniques

Chromatography and mass spectrometry are powerful analytical tools used for the separation, identification, and characterization of this compound and its complexes.

Gas Chromatography (GC) can be employed for the analysis of volatile and thermally stable metal β-diketonate complexes. tandfonline.com The technique separates components of a mixture based on their partitioning between a stationary phase and a mobile gas phase. For metal chelates, including those derived from β-diketones, GC requires that the complexes can be vaporized without decomposition. nih.govtandfonline.com Fluorinated β-diketonates are often used to increase the volatility of the metal complexes. nih.gov

High-Performance Liquid Chromatography (HPLC) is particularly useful for analyzing the free ligand. Due to the keto-enol tautomerism, separating the two forms can be challenging because of their rapid interconversion. researchgate.net However, under specific conditions, such as low temperatures (-20 to -60 °C) or by carefully controlling the pH and polarity of the mobile phase, the separation of keto and enol tautomers can be achieved. oup.comchromforum.org

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation analysis. For metal complexes of β-diketones, techniques like Fast Atom Bombardment (FAB-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are often used. plos.org A critical aspect of analyzing complexes with metals like copper is the interpretation of the isotope distribution pattern, as the natural abundances of ⁶³Cu and ⁶⁵Cu result in characteristic peak doublets that must be correctly assigned to molecular or fragment ions. tandfonline.com GC coupled with mass spectrometry (GC-MS) is effective for identifying the individual keto and enol tautomers of the free ligand, as they can produce distinct fragmentation patterns even if not fully separated chromatographically. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and purity assessment of non-volatile compounds like this compound. While specific application notes for the methyl ester are not detailed in the available literature, standard reverse-phase (RP) HPLC methods developed for its close analogue, Ethyl 5,5-dimethyl-2,4-dioxohexanoate, are directly applicable. sielc.com

A typical RP-HPLC method employs a stationary phase, such as a C18 column, and a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) and water is effective. sielc.com An acid, such as phosphoric acid or formic acid, is often added to the mobile phase to ensure sharp, symmetrical peaks by suppressing the ionization of any acidic functional groups. sielc.com The use of formic acid is particularly important for methods that are intended to be compatible with mass spectrometry (MS) detection. sielc.com By monitoring the elution profile with a UV detector, typically at a wavelength where the dicarbonyl chromophore absorbs, the purity of the compound can be determined by quantifying the area of the main peak relative to any impurity peaks. This liquid chromatography method is scalable and can be used for the isolation of impurities in preparative separation. sielc.com

Table 1: Typical HPLC Parameters for Analysis of Alkyl 5,5-dimethyl-2,4-dioxohexanoates

| Parameter | Setting | Purpose |

|---|---|---|

| Column | Newcrom R1 or equivalent C18 | Stationary phase for reverse-phase separation. |

| Mobile Phase | Acetonitrile (MeCN) / Water with Phosphoric Acid or Formic Acid | Elutes the compound from the column. Acid improves peak shape. sielc.com |

| Detection | UV Spectrophotometer | Quantifies the compound based on its absorbance of light. |

| Mode | Isocratic or Gradient | An isocratic elution uses a constant mobile phase composition, while a gradient elution involves changing the composition over time to improve separation efficiency for complex mixtures. |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

For faster analysis and improved resolution, Ultra-Performance Liquid Chromatography (UPLC) is the preferred method. UPLC operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm), which allows for higher flow rates and pressures. This results in significantly shorter run times, increased peak capacity, and reduced solvent consumption, making it a more efficient technique for high-throughput analysis. sielc.com

The transition from an HPLC to a UPLC method for this compound is straightforward. Methods developed for the ethyl analogue can be adapted by using columns with smaller particle sizes, such as 3 µm or less, which are suitable for fast UPLC applications. sielc.com The improved efficiency of UPLC provides a more detailed purity profile, capable of separating closely related impurities that might co-elute under standard HPLC conditions.

Table 2: Comparison of HPLC and UPLC for Rapid Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm |

| Pressure | 400-600 bar | 1000-1500 bar |

| Resolution | Good | Excellent |

| Analysis Time | Longer (e.g., 10-30 min) | Shorter (e.g., 1-5 min) |

| Solvent Consumption | Higher | Lower |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass Spectrometry (MS) is an indispensable tool for the structural analysis of this compound. It provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which offers clues about its structure. When a sample is introduced into a mass spectrometer, it is ionized to form a molecular ion (M+). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the parent molecule. For this compound (C₉H₁₄O₄), the calculated monoisotopic mass is 186.0892 Da.

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.uk The pattern of these fragments serves as a molecular fingerprint. The stability of the resulting fragment ions often dictates the intensity of their corresponding peaks in the mass spectrum. libretexts.org For this compound, key fragmentation pathways can be predicted. The mass spectrum of the related compound 5,5-Dimethylhexane-2,4-dione shows prominent peaks at m/z 85 and m/z 57, corresponding to the acylium ion [CH₃CO-CH₂-CO]+ and the tert-butyl cation [C(CH₃)₃]+, respectively. nih.gov Similar fragments are expected for the methyl ester.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Fragment Ion Structure | Description of Loss |

|---|---|---|

| 186 | [C₉H₁₄O₄]⁺ | Molecular Ion (M⁺) |

| 155 | [C₈H₁₁O₃]⁺ | Loss of methoxy radical (•OCH₃) |

| 129 | [C₇H₉O₂]⁺ | Loss of tert-butyl group (•C(CH₃)₃) |

| 85 | [C₄H₅O₂]⁺ | Cleavage yielding [CH₃-CO-CH₂-CO]⁺ ion |

Predicted Collision Cross Section (CCS) Studies for Gas-Phase Conformation Analysis

Ion Mobility-Mass Spectrometry (IM-MS) provides information on an ion's size, shape, and charge in the gas phase, quantified as a collision cross section (CCS) value. nih.gov This experimental value can be compared with computationally predicted CCS values to gain insight into the molecule's three-dimensional structure. For compounds like this compound, where experimental CCS data may not be readily available, predictive studies are highly valuable.

Predicting CCS values involves generating a large number of possible 3D conformations of the molecule and calculating the theoretical CCS for each. chemrxiv.org These values are then often combined into a Boltzmann-weighted average to compare with experimental results. Several computational methods, including quantum mechanics (QM), semi-empirical engines (like CREST), and machine learning-based approaches (like Auto3D), are used for this purpose. chemrxiv.org Studies comparing these methods have shown varying degrees of accuracy, with QM methods often providing high success rates. chemrxiv.org An error between the predicted and experimental CCS value within ±3% is generally considered a good prediction. chemrxiv.org These computational approaches are crucial for building large-scale databases, such as PubChemLite, which include predicted CCS values to aid in the identification of unknown compounds in complex samples. nih.gov

Table 4: Reported Success Rates of Various Engines for Predicting CCS Values

| Computational Method/Engine | Type | Success Rate in Predicting CCS (within ±3%) |

|---|---|---|

| Quantum Mechanics (QM) | First-Principles Based | 65% |

| CREST | Semi-Empirical | 50% chemrxiv.org |

| Auto3D | Machine Learning-Based | 40% chemrxiv.org |

| RDKit | Force Field-Based | 30% chemrxiv.org |

| Balloon | Force Field-Based | 25% chemrxiv.org |

Success rates are based on a study of 20 metabolites as reported in the literature. chemrxiv.org

Computational and Theoretical Chemistry of Methyl 5,5 Dimethyl 2,4 Dioxohexanoate and Its Coordination Compounds

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine the structure and reactivity of Methyl 5,5-dimethyl-2,4-dioxohexanoate.

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) has become a standard and reliable method for predicting the electronic structure and geometry of molecules. wikipedia.org For β-dicarbonyl compounds, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine optimized molecular geometries, including bond lengths and angles. researchgate.netresearchgate.net These calculations provide a detailed three-dimensional picture of the molecule's most stable arrangement of atoms.

While specific DFT studies on this compound are not extensively available in the surveyed literature, the principles of such analyses are well-established for related compounds. scielo.org.mxmdpi.com For a molecule like this compound, DFT would be used to model the geometric parameters of both its keto and potential enol tautomers. The theory also allows for the calculation of electronic properties such as the distribution of electron density, which is crucial for understanding the molecule's polarity and intermolecular interactions.

Table 1: Representative DFT Calculation Parameters for Related Compounds

| Parameter | Typical Value/Method | Significance |

|---|---|---|

| Functional | B3LYP | A hybrid functional that balances accuracy and computational cost for organic molecules. |

| Basis Set | 6-311++G(d,p) | Provides a flexible description of the electron distribution, including polarization and diffuse functions. |

| Solvent Model | PCM (Polarizable Continuum Model) | Used to simulate the influence of different solvents on the molecular structure and properties. |

Calculation of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For β-dicarbonyl compounds, the HOMO is typically located on the enolate part of the molecule in its enol form, while the LUMO is distributed over the dicarbonyl system. researchgate.net DFT calculations are the primary tool for determining the energies of these orbitals. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index, which further quantify the molecule's reactive nature.

Table 2: Conceptual Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the molecule's propensity to act as an electrophile. |

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations provide a dynamic picture of molecular behavior, including conformational changes and reaction pathways.

Prediction of Molecular Conformations and Energetic Landscapes

This compound possesses several rotatable bonds, leading to a variety of possible three-dimensional arrangements or conformations. Molecular modeling techniques, often employing force fields or semi-empirical methods, can be used to explore the potential energy surface of the molecule. This allows for the identification of the most stable conformers (energy minima) and the energy barriers between them. While specific conformational analyses for this compound are not detailed in the available literature, such studies on related molecules reveal the preferred spatial arrangements of the functional groups. sigmaaldrich.com

Simulation of Reaction Pathways and Transition States

Computational chemistry can be used to model the entire course of a chemical reaction, including the identification of transition states. For reactions involving this compound, such as its coordination to a metal ion or its participation in a condensation reaction, DFT calculations can map out the reaction pathway. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate, and calculating the activation energy barrier. Understanding the structure of the transition state and the energy required to reach it is crucial for predicting reaction rates and mechanisms.

Computational Studies on Tautomerism

A hallmark of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. mdpi.com Computational methods are invaluable for studying this tautomerism. researchgate.netorientjchem.org For this compound, the primary tautomeric equilibrium would be between the diketo form and the two possible enol forms.

DFT calculations can be used to determine the relative energies of these tautomers, thereby predicting which form is more stable and by how much. orientjchem.org These studies have shown that the stability of the enol form is often enhanced by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. researchgate.net The influence of the solvent on the tautomeric equilibrium can also be investigated computationally using solvent models. mdpi.com Polar solvents can influence the relative stabilities of the tautomers by interacting differently with the more polar keto form and the less polar, hydrogen-bonded enol form. orientjchem.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Energy Profiles and Stability of Hydrazone, Enehydrazine, and Cyclic Tautomeric Forms

Research has established that the condensation products of Ethyl 5,5-dimethyl-2,4-dioxohexanoate with various aroyl hydrazides can exist in different tautomeric forms. The stability of these forms—hydrazone, enehydrazine, and cyclic isomers—is a subject of significant interest. In the solid state and in solution, a ring-chain equilibrium is often observed for the aroylhydrazones of Ethyl 5,5-dimethyl-2,4-dioxohexanoate. researchgate.net

Experimental studies on the nickel(II) complexes of these aroylhydrazones indicate that the ligands exist predominantly in the hydrazone form in both the solid state and in solution. This preference is supported by spectroscopic data. For instance, the absence of a signal for the NH proton in the ¹H NMR spectra of certain hydrazone compounds of a similar nature, and the observation of the NH proton signal at a significant downfield shift (around 15.21 ppm) in others, confirms the hydrazone structure.

Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in determining the relative stabilities of these tautomers. For related β-diketone hydrazones, DFT studies have been used to investigate the tautomeric equilibrium. These calculations typically involve optimizing the geometry of each tautomer and calculating their single-point energies to determine the most stable form. While specific energy profile data for the tautomers of this compound hydrazones are not widely published, the general principles from related systems suggest that the hydrazone form is often the most thermodynamically stable.

The stability of these tautomeric forms can be represented in the following table, based on general findings for similar compounds:

| Tautomeric Form | Predicted Relative Stability | Key Structural Features |

| Hydrazone | High | C=N bond, N-H group |

| Enehydrazine | Moderate to Low | C=C bond, N=N bond |

| Cyclic (e.g., pyrazoline) | Variable, dependent on substituents | Five-membered heterocyclic ring |

Influence of Solvation Effects on Tautomeric Equilibria

The equilibrium between different tautomeric forms is significantly influenced by the solvent environment. researchgate.netbuxdu.uz Solvation effects can alter the relative energies of the tautomers, thereby shifting the equilibrium. For β-diketones in general, the polarity of the solvent plays a crucial role in determining the predominant tautomeric form. researchgate.net

In the context of this compound and its derivatives, the choice of solvent can impact the ring-chain equilibrium of its hydrazones. researchgate.net For instance, the use of coordinating solvents like pyridine (B92270) in the synthesis and crystallization of metal complexes can favor specific tautomeric forms or isomers. ru.nl

Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the effects of different solvents on tautomeric equilibria. These models account for the dielectric constant of the solvent and its ability to form hydrogen bonds, which can stabilize polar tautomers. For β-diketones, an increase in solvent polarity generally shifts the equilibrium towards the more polar diketo form. researchgate.netresearchgate.net While specific computational studies on the solvation effects on this compound are scarce, the principles observed for other β-diketones are expected to apply.

The general trend of solvent influence on the keto-enol equilibrium of a typical β-diketone is summarized below:

| Solvent | Polarity | Predominant Tautomer (General Trend) |

| Cyclohexane (B81311) | Non-polar | Enol |

| Chloroform (B151607) | Moderately Polar | Enol/Keto Mixture |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Keto |

| Water | Polar Protic | Keto |

This table illustrates a general trend for β-diketones and is not based on specific experimental data for this compound.

Theoretical Insights into Ligand-Metal Interactions and Complex Stability

Theoretical chemistry provides powerful tools to understand the nature of bonding between ligands like the aroylhydrazones of Ethyl 5,5-dimethyl-2,4-dioxohexanoate and metal centers. These insights are crucial for designing stable and functional coordination compounds.

Computational Prediction of Preferred Coordination Modes and Binding Affinities

The aroylhydrazones derived from Ethyl 5,5-dimethyl-2,4-dioxohexanoate are versatile ligands that can coordinate to metal ions in various modes. X-ray diffraction studies of nickel(II) complexes have shown that these ligands can act as dibasic tridentate or tetradentate ligands, forming stable five- and six-membered chelate rings with the metal ion. researchgate.netru.nl

Computational methods, particularly DFT, can be used to predict the preferred coordination modes by calculating the binding energies of different possible structures. For related β-diketonate complexes, it is established that the chelating ability, forming a six-membered ring, is a key feature of their coordination chemistry. In the case of the aroylhydrazone derivatives of Ethyl 5,5-dimethyl-2,4-dioxohexanoate, the ligand typically coordinates through the carbonyl oxygen, the azomethine nitrogen, and another donor atom from the aroyl group. researchgate.netru.nl

While specific binding affinity values from computational studies on this compound complexes are not extensively reported, the stability of these complexes is evidenced by their successful synthesis and characterization. researchgate.netru.nl The formation of multiple chelate rings contributes to the thermodynamic stability of the resulting complexes, a phenomenon known as the chelate effect.

Analysis of Electron Density Distribution and Bonding Characteristics in Complexes

The nature of the metal-ligand bond in complexes of Ethyl 5,5-dimethyl-2,4-dioxohexanoate aroylhydrazones can be elucidated through the analysis of electron density distribution. Techniques such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are employed for this purpose.

Studies on related metal β-diketonate complexes have shown that the metal-ligand bonding is primarily a combination of electrostatic and orbital interactions. Energy decomposition analysis (EDA) performed on similar systems reveals that while electrostatic interactions are often dominant, the contribution from orbital interactions, which signifies the degree of covalency, is also significant.

For the nickel(II) complexes of Ethyl 5,5-dimethyl-2,4-dioxohexanoate aroylhydrazones, the square-planar geometry and diamagnetic nature suggest strong-field ligand behavior, leading to a significant degree of covalent character in the Ni-N and Ni-O bonds. ru.nl The electron-withdrawing or electron-donating nature of substituents on the aroyl part of the ligand can modulate the electron density on the coordinating atoms, thereby influencing the strength of the metal-ligand bonds. researchgate.net

A conceptual representation of the bonding contributions in a typical transition metal β-diketonate complex is provided below:

| Interaction Type | Relative Contribution | Description |

| Electrostatic Interaction | Major | Attraction between the positively charged metal ion and the negatively charged ligand donor atoms. |

| Orbital Interaction (Covalency) | Significant | Sharing of electrons between metal d-orbitals and ligand p-orbitals, forming covalent bonds. |

| Pauli Repulsion | Destabilizing | Repulsive forces between the electron clouds of the metal and the ligand. |

This table is a generalized representation based on studies of various metal β-diketonate complexes.

Applications As a Synthetic Building Block and Chemical Intermediate

A Versatile Building Block in Organic Synthesis

The utility of Methyl 5,5-dimethyl-2,4-dioxohexanoate as a versatile building block stems from the reactivity of its β-dicarbonyl moiety. This functional group provides two electrophilic carbonyl centers and an acidic α-carbon, enabling a variety of chemical transformations. Organic building blocks like this are fundamental components for the modular, bottom-up assembly of complex molecular structures. pearson.com The presence of both a β-keto-ester and a ketone within the same molecule allows for selective reactions at different positions, offering chemists a powerful tool for constructing diverse molecular frameworks.

The reactivity of β-dicarbonyl compounds is well-established in organic synthesis. researchgate.net They can undergo a range of reactions, including alkylations, acylations, and condensations. For instance, the active methylene (B1212753) group situated between the two carbonyls can be readily deprotonated to form a stable enolate, which can then act as a nucleophile in various carbon-carbon bond-forming reactions. This inherent reactivity makes compounds like this compound highly valuable in the synthesis of a wide array of organic compounds.

Precursor in the Synthesis of Complex Organic Molecules

This compound serves as a key precursor in the synthesis of more complex organic molecules, including coordination compounds and other elaborate structures. A notable example is its use in the formation of aroylhydrazone ligands and their subsequent complexation with metal ions.

A study has detailed the synthesis of complex compounds of copper(II) with aroylhydrazones derived from the methyl ester of 5,5-dimethyl-2,4-dioxohexanoic acid. chempanda.com In this research, the aroylhydrazone ligands were synthesized and then reacted with a copper(II) acetate (B1210297) solution to produce green, fine-crystalline copper(II) complexes. chempanda.com The formation of these coordination compounds highlights the role of this compound as a foundational molecule for creating larger, more intricate supramolecular assemblies with specific magnetic and spectroscopic properties. chempanda.com

The ability to act as a precursor is not limited to coordination chemistry. The reactive nature of the dicarbonyl system allows for its incorporation into larger organic frameworks through various synthetic strategies, making it a valuable starting material for multistep syntheses.

Intermediate in the Preparation of Substituted Heterocyclic Systems, e.g., Isonicotinic Acid Derivatives

One of the most significant applications of β-dicarbonyl compounds like this compound is in the synthesis of heterocyclic systems. The dual reactivity of the 1,3-dicarbonyl unit makes it an ideal substrate for cyclocondensation reactions with various dinucleophiles to form a wide range of heterocyclic rings.

While direct synthesis of isonicotinic acid itself from this precursor is not the common route—isonicotinic acid is typically produced through the oxidation of picoline derivatives bohrium.com—the underlying reactivity of this compound makes it a suitable starting material for constructing substituted pyridine (B92270) rings, which are the core of isonicotinic acid derivatives.

The Hantzsch pyridine synthesis, a classic multicomponent reaction, utilizes a β-ketoester, an aldehyde, and a nitrogen donor (like ammonia (B1221849) or ammonium (B1175870) acetate) to construct a dihydropyridine (B1217469) ring, which can then be oxidized to the corresponding pyridine. chempanda.comresearchgate.netresearchgate.net Similarly, the Guareschi-Thorpe synthesis provides a route to substituted 2,6-dihydroxypyridines from the condensation of a β-ketoester with cyanoacetamide in the presence of a base. bohrium.comnih.govgoogle.com These established methods underscore the potential of this compound to serve as the β-dicarbonyl component in the synthesis of pyridine-based structures, which are central to many bioactive molecules, including derivatives of isonicotinic acid. nih.govgoogle.com